REACTION_CXSMILES
|
COCCOCC[N:8](CCOCCOC)CCOCCOC.[C:23]([NH:27][C:28]([CH3:35])([CH3:34])[CH2:29][S:30]([OH:33])(=[O:32])=[O:31])(=[O:26])[CH:24]=[CH2:25]>>[NH4+:8].[C:23]([NH:27][C:28]([CH3:35])([CH3:34])[CH2:29][S:30]([O-:33])(=[O:31])=[O:32])(=[O:26])[CH:24]=[CH2:25] |f:2.3|
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
COCCOCCN(CCOCCOC)CCOCCOC
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)NC(CS(=O)(=O)O)(C)C
|
Name
|
AMPS ammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 8 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A nitrogen purged 50 ml schlenk flask
|
Type
|
DISSOLUTION
|
Details
|
until completely dissolved
|
Type
|
DISSOLUTION
|
Details
|
Total dissolution
|
Type
|
CUSTOM
|
Details
|
was used immediately without further purification
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
[NH4+].C(C=C)(=O)NC(CS(=O)(=O)[O-])(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |